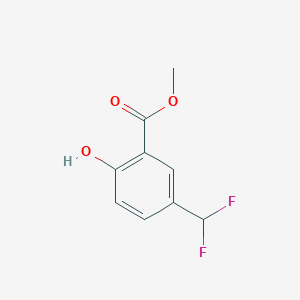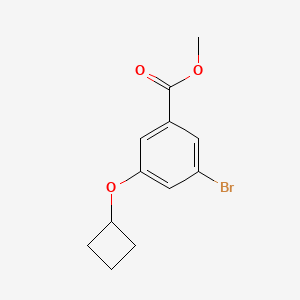
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3'-phosphate) (aMMoniuM salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is a modified lipid compound. It is an ammonium salt of phosphoinositide, specifically phosphatidylinositol 5-phosphate (PI5P). This compound is significant in various biological processes due to its role in cellular signaling and membrane dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent modification with inositol phosphate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the phosphoinositide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains or the inositol ring.
Reduction: This can affect the phosphate groups or the double bonds in the fatty acid chains.
Substitution: This can occur at the phosphate group or the inositol ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reaction pathways.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in different phosphoinositide analogs.
Wissenschaftliche Forschungsanwendungen
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) involves its interaction with specific proteins and enzymes within the cell. It acts as a signaling molecule, modulating pathways such as the mammalian target of rapamycin (mTOR) signaling, which is crucial for cell growth and metabolism . The compound can also influence chromatin organization and gene expression by interacting with nuclear proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in the formation of liposomes and lipid bilayers.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used in the preparation of lipid vesicles and as a component in drug delivery systems.
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS): Involved in cellular signaling and membrane dynamics.
Uniqueness
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is unique due to its specific role in phosphoinositide signaling pathways. Unlike other similar compounds, it specifically interacts with proteins involved in chromatin organization and gene expression, making it a valuable tool in epigenetic research .
Eigenschaften
Molekularformel |
C45H87NO16P2 |
|---|---|
Molekulargewicht |
960.1 g/mol |
IUPAC-Name |
azane;[3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17+,20-18+; |
InChI-Schlüssel |
UYACTCSMQAUSKB-ZGWGUCJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
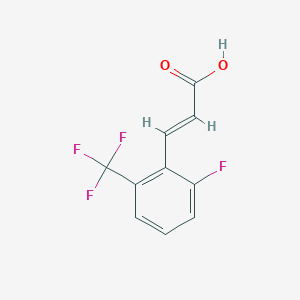
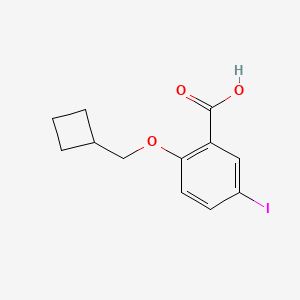
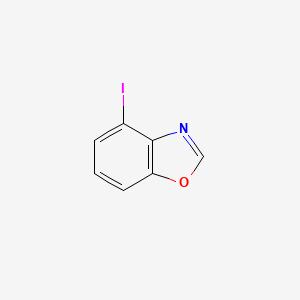
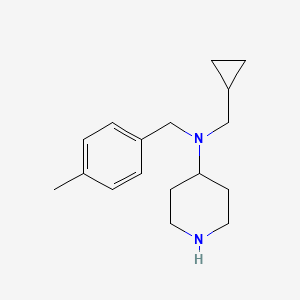
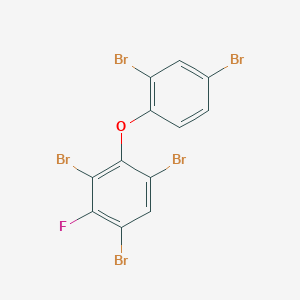
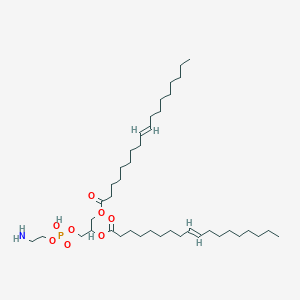
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)

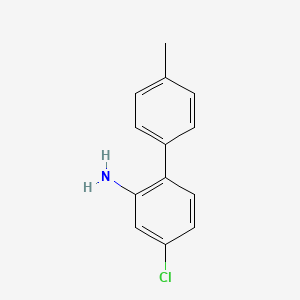
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
